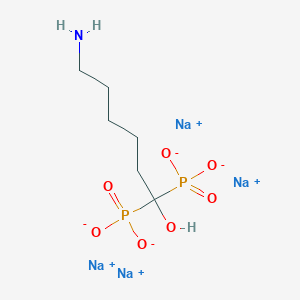
9-(9-Methoxy-9H-fluoren-9-yl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(9-Methoxy-9H-fluoren-9-yl)anthracene is an organic compound that belongs to the class of fluorenyl derivatives It is characterized by the presence of a methoxy group attached to the fluorene moiety, which is further connected to an anthracene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9-Methoxy-9H-fluoren-9-yl)anthracene typically involves the reaction of 9-methoxyfluorene with anthracene under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an acid catalyst such as aluminum chloride (AlCl3) is employed to facilitate the formation of the desired product . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems are often used to maintain consistent reaction conditions and improve overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
9-(9-Methoxy-9H-fluoren-9-yl)anthracene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene or fluorene rings. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
9-(9-Methoxy-9H-fluoren-9-yl)anthracene has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including its role as a building block in drug design and development.
Mecanismo De Acción
The mechanism of action of 9-(9-Methoxy-9H-fluoren-9-yl)anthracene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo photophysical processes, such as fluorescence and phosphorescence. These properties make it useful in various applications, including imaging and sensing .
Comparación Con Compuestos Similares
Similar Compounds
9-Anthracenemethanol: A derivative of anthracene with a hydroxymethyl group attached to the 9-position.
9-(9H-Fluoren-9-yl)anthracene: Similar structure but lacks the methoxy group.
9-Fluorenylmethyl chloroformate: Used in peptide synthesis and has similar structural features.
Uniqueness
9-(9-Methoxy-9H-fluoren-9-yl)anthracene is unique due to the presence of the methoxy group, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.
Propiedades
Fórmula molecular |
C28H20O |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
9-(9-methoxyfluoren-9-yl)anthracene |
InChI |
InChI=1S/C28H20O/c1-29-28(25-16-8-6-14-23(25)24-15-7-9-17-26(24)28)27-21-12-4-2-10-19(21)18-20-11-3-5-13-22(20)27/h2-18H,1H3 |
Clave InChI |
PECFWWXEQXJSCQ-UHFFFAOYSA-N |
SMILES canónico |
COC1(C2=CC=CC=C2C3=CC=CC=C31)C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)
![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)

